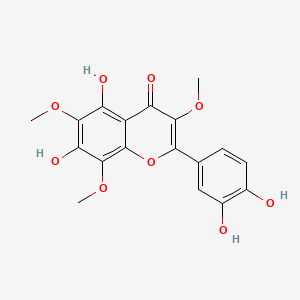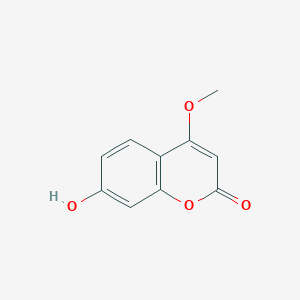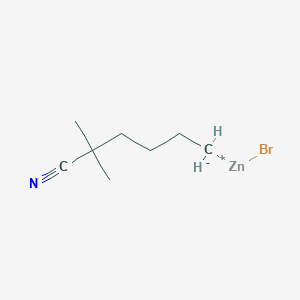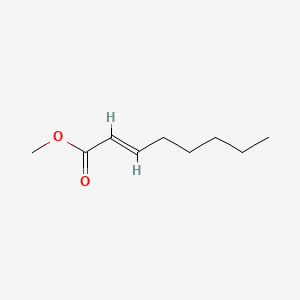
Methyl trans-2-octenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-2-octenoate, also known as methyl (E)-2-octenoate, is an organic compound with the molecular formula C9H16O2. It is an ester derived from octenoic acid and methanol. This compound is known for its fruity odor and is commonly used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl trans-2-octenoate can be synthesized through the selective hydrogenation of methyl oct-2-ynoate. This process involves the use of quinoline-poisoned palladium as a catalyst at atmospheric pressure . Another method involves the direct esterification of 2-octenoic acid with methanol under azeotropic conditions .
Industrial Production Methods
In industrial settings, the production of methyl oct-2-enoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired ester from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
Methyl trans-2-octenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Hydrogenation can convert the double bond to a single bond, forming methyl octanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Octenoic acid derivatives.
Reduction: Methyl octanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl trans-2-octenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of methyl oct-2-enoate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The ester functional group is key to its reactivity, allowing it to participate in hydrolysis and other enzymatic reactions .
Comparación Con Compuestos Similares
Methyl trans-2-octenoate can be compared to other similar compounds such as:
Methyl octanoate: Lacks the double bond present in methyl oct-2-enoate, resulting in different chemical properties and reactivity.
Methyl (Z)-oct-2-enoate: The cis isomer of methyl oct-2-enoate, which has different physical and chemical properties due to the configuration of the double bond.
These comparisons highlight the unique properties of methyl oct-2-enoate, particularly its reactivity and applications in various fields.
Propiedades
Número CAS |
2396-85-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
methyl oct-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CJBQSBZJDJHMLF-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(=O)OC |
SMILES isomérico |
CCCCC/C=C/C(=O)OC |
SMILES canónico |
CCCCCC=CC(=O)OC |
Densidad |
0.896-0.900 |
| 7367-81-9 68854-59-1 2396-85-2 |
|
Descripción física |
Colourless liquid; Fruity, green aroma |
Solubilidad |
Slightly soluble in water; soluble in fats Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


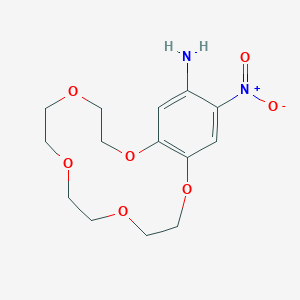
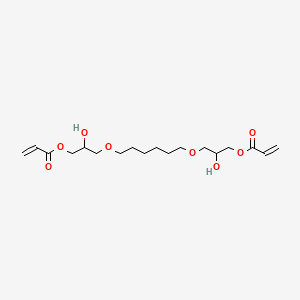

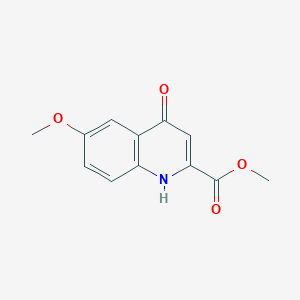

![5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE](/img/structure/B1609246.png)

![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)

